Cyclopentane, 1,2,3,4,5-pentamethyl- Cyclopentane, 1,2,3,4,5-pentamethyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18814314
InChI: InChI=1S/C10H20/c1-6-7(2)9(4)10(5)8(6)3/h6-10H,1-5H3
SMILES:
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol

Cyclopentane, 1,2,3,4,5-pentamethyl-

CAS No.:

Cat. No.: VC18814314

Molecular Formula: C10H20

Molecular Weight: 140.27 g/mol

* For research use only. Not for human or veterinary use.

Cyclopentane, 1,2,3,4,5-pentamethyl- -

Specification

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
IUPAC Name 1,2,3,4,5-pentamethylcyclopentane
Standard InChI InChI=1S/C10H20/c1-6-7(2)9(4)10(5)8(6)3/h6-10H,1-5H3
Standard InChI Key ZXVVIKMMTCNHIH-UHFFFAOYSA-N
Canonical SMILES CC1C(C(C(C1C)C)C)C

Introduction

Structural and Chemical Identity

1,2,3,4,5-Pentamethylcyclopentadiene features a cyclopentadiene ring substituted with five methyl groups at all carbon positions. Its IUPAC name, 1,2,3,4,5-pentamethylcyclopenta-1,3-diene, reflects the conjugated diene system and substituent arrangement . The compound’s molecular structure is characterized by:

  • Molecular formula: C10H16\text{C}_{10}\text{H}_{16}

  • Molecular weight: 136.23 g/mol

  • SMILES notation: C\1(C(C(C(C1C)C)C)C)\text{C}\1(\text{C}(\text{C}(\text{C}(\text{C}1\text{C})\text{C})\text{C})\text{C})

  • InChIKey: WQIQNKQYEUMPBM-UHFFFAOYSA-N

The fully substituted methyl groups confer exceptional thermal stability and steric protection, making Cp*H indispensable for generating robust organometallic catalysts .

Synthesis and Production Pathways

Historical and Industrial Synthesis

The first synthesis of CpH involved a Nazarov cyclization of tiglaldehyde and 2-butenyllithium, yielding 2,3,4,5-tetramethylcyclopent-2-enone as an intermediate . Acid-catalyzed dehydrocyclization completes the formation of the diene. Industrially, CpH is commercially available, with production scaled through optimized routes such as:

  • Lithium-mediated deprotonation:

    Cp*H+C4H9LiCp*Li+C4H10\text{Cp*H} + \text{C}_4\text{H}_9\text{Li} \rightarrow \text{Cp*Li} + \text{C}_4\text{H}_{10}

    This generates the Cp*Li precursor, which reacts with metal halides (e.g., TiCl4\text{TiCl}_4) to form complexes like Cp*TiCl3\text{Cp*TiCl}_3 .

  • Electrocyclic ring closure: Recent advances utilize dimethyl dibromosuccinate as a safer alternative to acetylenedicarboxylate, enabling efficient synthesis via electrocyclic reactions .

Alternative Methodologies

A novel approach involves sodium borohydride reduction of hepta(methoxycarbonyl)cycloheptatriene, followed by electrocyclic ring contraction . This method avoids hazardous intermediates and aligns with green chemistry principles.

Physicochemical Properties

Data from American Elements and computational studies reveal the following properties :

PropertyValue
Boiling point58 °C
Density0.87 g/mL
AppearanceColorless to yellow liquid
Solubility in waterImmiscible
Flash point23 °C (closed cup)
Hazard classificationFlammable liquid (H226)

The compound’s low boiling point and flammability necessitate careful handling, while its nonpolar nature limits aqueous solubility .

Organometallic Derivatives and Applications

CpH’s primary application lies in synthesizing Cp–metal complexes, which exhibit enhanced stability and catalytic activity compared to less-substituted analogs. Key derivatives include:

ComplexColorApplication
Cp*2Fe\text{Cp*}_2\text{Fe}YellowMagnetism studies
Cp*TiCl3\text{Cp*TiCl}_3RedOlefin polymerization
[Cp*Fe(CO)2]2[\text{Cp*Fe(CO)}_2]_2Red-violetCarbonyl reduction catalysts
Cp*Re(CO)3\text{Cp*Re(CO)}_3ColorlessPhotocatalysis

These complexes are synthesized via:

  • Silyl transfer: Cp*Li+Me3SiClCp*SiMe3\text{Cp*Li} + \text{Me}_3\text{SiCl} \rightarrow \text{Cp*SiMe}_3 .

  • Direct metalation: Reaction with Fe(CO)5\text{Fe(CO)}_5 yields dimeric iron complexes .

Recent Advances and Future Directions

Recent research focuses on green synthesis routes and expanding Cp* complexes into nanotechnology. For instance, CpMo(CO)2_2CH3_3 shows promise in depositing molybdenum coatings for semiconductor devices . Additionally, computational studies aim to predict new Cp derivatives with tailored electronic properties for asymmetric catalysis .

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